molecular formula C6H8O7.H2O<br>C6H8O7.H2O<br>HOOCCH2C(OH)(COOH)CH2COOH.H2O<br>C6H10O8 B165947 Citric acid monohydrate CAS No. 5949-29-1

Citric acid monohydrate

Cat. No.: B165947
CAS No.: 5949-29-1
M. Wt: 210.14 g/mol
InChI Key: YASYEJJMZJALEJ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

This process involves various enzymes and coenzymes, including aconitase and isocitrate dehydrogenase .

Cellular Effects

In cellular processes, Citric Acid Monohydrate influences cell function by acting as a key metabolic intermediate. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in energy production within the mitochondria, where it contributes to the generation of ATP .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes in the citric acid cycle. It acts as a substrate for the enzyme citrate synthase, leading to the formation of citrate from oxaloacetate and acetyl CoA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been reported to have a molar enthalpy of solution in water

Metabolic Pathways

This compound is involved in the citric acid cycle, a central metabolic pathway in all aerobic organisms. This cycle involves several enzymes and cofactors, and it plays a crucial role in the breakdown of carbohydrates, fats, and proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of normal metabolic processes. It is carried into the mitochondria, where it participates in the citric acid cycle .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it is involved in the citric acid cycle. It is directed to this organelle because of its role in energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citric acid monohydrate can be synthesized through the fermentation of sugars by microorganisms such as Aspergillus niger . The process involves the following steps:

    Fermentation: Sugars like glucose or sucrose are fermented by Aspergillus niger in a nutrient medium containing mineral salts.

    Precipitation: The citric acid produced is precipitated by adding calcium hydroxide to form calcium citrate.

    Acidification: Calcium citrate is then treated with sulfuric acid to release citric acid.

    Crystallization: The citric acid is crystallized from cold water to obtain this compound.

Industrial Production Methods: Industrial production of this compound primarily involves submerged fermentation using Aspergillus niger . The process is optimized for high yield and involves controlling parameters such as pH, temperature, and nutrient concentration.

Chemical Reactions Analysis

Types of Reactions: Citric acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxaloacetic acid, acetone.

    Reduction Products: Isocitric acid.

    Esterification Products: Triethyl citrate.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
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InChI

InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2
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InChI Key

YASYEJJMZJALEJ-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
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Molecular Formula

Record name CITRIC ACID, MONOHYDRATE
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DSSTOX Substance ID

DTXSID7074668
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1)
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Molecular Weight

210.14 g/mol
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Physical Description

White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS.
Record name Citric acid monohydrate
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Solubility

Solubility in water, g/100ml at 20 °C: 59.2
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Density

1.5 g/cm³
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CAS No.

5949-29-1
Record name 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1)
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Melting Point

135 °C
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Synthesis routes and methods I

Procedure details

Further, citric acid (approximately 30 g), which enables certain catalytic reactions, is stirred with silicon (approximately 30 g) simultaneously into water, and then heated at 80° C. for approximately one hour to produce citric acid water.
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Synthesis routes and methods II

Procedure details

Citric acid monohydrate (Mwt 211 g/mole) was prepared in deionised water at a concentration of 0.1 M. A solution of tri-sodium citrate dihydrate, 0.1 M, (Mwt 294.1 g/mole) was also prepared in deionised water. Citrate buffer solution pH 3 was prepared by mixing 40% v/v citric acid monohydrate solution (0.1 M), 10% v/v trisodium citrate dihydrate solution (0.1 M) and 50% v/v deionised water and the final pH was measured using a pH Meter (3320 JENWAY).
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Synthesis routes and methods III

Procedure details

An aqueous solution (Stock solution I) of phenol, m-cresol, glycerol and NaCl was prepared together with an aqueous solution (Stock solution II) of LysB29Nε-hexadecandioyl-γ-Glu desB30 human insulin. An aqueous solution (Stock solution III) of citrate (citric acid, monohydrate) was prepared and pH was adjusted to 7.4 using diluted HCl/NaOH. A fraction of Stock solution I was mixed with variable amounts of Stock solution III and a fraction of Stock solution II was added and pH was adjusted to about 7.5. An aqueous 10 mM zinc acetate solution was added in six equal portions, pH was adjusted to 7.4 using diluted HCl/NaOH and the solution was filtered through a 0.22 μm sterile filter.
[Compound]
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LysB29Nε-hexadecandioyl-γ-Glu
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citric acid monohydrate
Reactant of Route 2
Citric acid monohydrate
Reactant of Route 3
Reactant of Route 3
Citric acid monohydrate
Reactant of Route 4
Citric acid monohydrate
Reactant of Route 5
Citric acid monohydrate
Reactant of Route 6
Citric acid monohydrate
Customer
Q & A

Q1: What is the molecular formula and weight of citric acid monohydrate?

A1: The molecular formula of this compound is C6H8O7·H2O, and its molecular weight is 210.14 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and differential scanning calorimetry (DSC) []. IR spectroscopy can identify functional groups and confirm the presence of the monohydrate form, while DSC can analyze thermal transitions and determine the glass transition temperature [].

Q3: How does the presence of this compound affect the stability of liquid formulations, specifically in the context of edaravone injections?

A3: this compound, along with sodium hydrogen sulfite, can act as an antioxidant in edaravone injections []. This combination has been shown to improve product stability compared to using L-cysteine hydrochloride and sodium hydrogen sulfite [].

Q4: Can this compound be used in solid dosage forms? What are the considerations?

A4: Yes, this compound can be incorporated into solid dosage forms like tablets. When formulating methyldopa tablets, this compound was found to be critical in achieving optimal tablet quality. Its concentration, alongside factors like mixing speed and duration, significantly influenced the tablet properties [].

Q5: Does this compound influence the stability of lyophilized products?

A5: Research suggests that increasing concentrations of this compound can negatively impact the stability of lyophilized products containing kahalalide F []. This effect was observed in conjunction with polysorbate 80, suggesting potential interactions between these excipients [].

Q6: How is this compound used to prevent crystallization in syrup formulations?

A6: this compound prevents sucrose crystallization in syrups by partially converting sucrose into invert sugars during the manufacturing process [, ]. This is particularly relevant for products like Diphenhydramine Hydrochloride syrup, where crystallization on the bottle neck and cap can be problematic [, ]. A content of invert sugars exceeding 75% w/w, achieved through this compound treatment, effectively prevented crystal growth [, ].

Q7: Can this compound be used as a catalyst? In what kind of reactions?

A7: Yes, this compound has demonstrated catalytic activity in various reactions. For instance, it can act as a catalyst in the synthesis of tri-n-butyl citrate (TBC) through esterification of citric acid with n-butanol []. Additionally, it can be used in the preparation of nano-TiO2 via the sol-gel method, influencing the crystalline microstructure and photocatalytic properties of the resulting material [].

Q8: Are there applications of this compound in material science?

A8: this compound plays a crucial role in material synthesis and modification. It's employed in creating porous structures like the hydrophilic porous polydimethylsiloxane sponge. By adjusting the concentration of CAM as a template, researchers can control the porosity of the sponge []. This has implications for applications requiring specific material properties, like mimicking soil for plant cultivation [].

Q9: Does this compound have antimicrobial properties?

A9: this compound exhibits some antimicrobial activity, particularly against gram-negative bacteria like Salmonella species []. Its efficacy is enhanced when used in combination with a chelating agent like EDTA, suggesting a synergistic effect []. This finding has implications for developing novel antimicrobial strategies.

Q10: How does this compound affect the taste preferences of geese, and what are the implications for weed control?

A10: Geese show an aversion to this compound solutions exceeding a certain concentration (0.32%) []. Interestingly, they are more sensitive to bitter solutions compared to sweet, salty, sour, and umami tastes []. This selective taste response suggests potential for utilizing geese as biological control agents for weeds with bitter-tasting compounds.

Q11: What is the role of this compound in the context of Mycobacterium ulcerans disease (Buruli ulcer) treatment?

A11: this compound, in a 9% w/w cream formulation combined with sodium nitrite, was found effective in treating Buruli ulcer []. The cream combination, releasing nitrogen oxides, significantly accelerated ulcer healing compared to a placebo []. This research highlights a promising topical treatment option for this debilitating disease.

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